Bradanicline - 639489-84-2

Bradanicline

Catalog Number: EVT-1594995
CAS Number: 639489-84-2
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). Bradanicline belongs to a new class of drugs for the treatment of central nervous system diseases and disorders.
Overview

Bradanicline is a novel chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is classified as a selective agonist for nicotinic acetylcholine receptors, specifically targeting the α7 subtype. This compound is part of a broader class of ligands that modulate cholinergic signaling, which is crucial in various physiological processes, including cognition and neuroprotection.

Source and Classification

Bradanicline was developed through a series of structure-activity relationship studies aimed at optimizing compounds that interact with acetylcholine receptors. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The specific structure of Bradanicline allows it to effectively bind to and activate nicotinic acetylcholine receptors, making it a candidate for further research in treating conditions such as Alzheimer's disease and schizophrenia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bradanicline involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available substituted piperidine derivatives.
  2. Reactions: A common method includes the use of tert-butyldicarbonate to protect amine groups during the reaction process.
  3. Solvent Systems: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often employed to facilitate reactions under controlled conditions.
  4. Purification: The crude products are purified using column chromatography, employing mixtures of petroleum ether and ethyl acetate to achieve the desired purity levels.

Detailed procedures include cooling reaction mixtures to specific temperatures (e.g., 0 °C or −78 °C) to control reaction rates and improve yields. The final compound is obtained after multiple extraction and washing steps to remove impurities .

Molecular Structure Analysis

Structure and Data

Bradanicline has a complex molecular structure characterized by its piperidine core and various substituents that enhance its receptor affinity. The molecular formula is C19H24N2OC_{19}H_{24}N_{2}O, with a molecular weight of approximately 300.41 g/mol. Its structural representation includes:

  • A bicyclic framework
  • Multiple stereocenters which contribute to its specificity for nicotinic receptors

The three-dimensional conformation plays a crucial role in its binding efficacy and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Bradanicline undergoes various chemical reactions typical for amine-containing compounds, including:

  • Acylation: Introducing acyl groups to modify the pharmacological properties.
  • N-alkylation: Altering nitrogen substituents to enhance receptor binding.
  • Hydrogenation: Reducing double bonds within the structure to stabilize the compound.

These reactions are often monitored using techniques such as high-performance liquid chromatography to ensure product integrity throughout the synthesis process .

Mechanism of Action

Process and Data

Bradanicline primarily acts as an agonist at the α7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neuroprotection. Upon binding, it induces receptor activation, leading to:

  • Increased intracellular calcium levels
  • Enhanced neurotransmitter release
  • Modulation of synaptic plasticity

This mechanism underlies its potential therapeutic effects in enhancing cognitive function and providing neuroprotective benefits in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for piperidine derivatives.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to characterize these properties accurately .

Applications

Bradanicline has shown promise in scientific research, particularly concerning:

  • Neurological Disorders: Investigated for potential use in treating Alzheimer's disease, schizophrenia, and other cognitive impairments.
  • Pharmacological Studies: Serves as a tool compound for studying nicotinic receptor functions and developing new therapeutic agents targeting cholinergic systems.

Research continues into its efficacy and safety profiles, aiming to establish Bradanicline as a viable candidate for clinical applications .

Introduction to Bradanicline in Neuropharmacological Research

Historical Development of α7 nAChR-Targeted Therapeutics

The therapeutic targeting of α7 nicotinic acetylcholine receptors (α7 nAChRs) represents a significant frontier in CNS drug discovery, particularly for cognitive disorders. These homopentameric ligand-gated ion channels, characterized by high calcium permeability and rapid desensitization kinetics, are densely expressed in brain regions critical for cognition—including the hippocampus, cerebral cortex, and thalamus [1] [6]. Their dual roles in mediating ionotropic neurotransmission and metabotropic signaling pathways (particularly in neuroinflammation modulation) positioned them as compelling targets for conditions like Alzheimer's disease (AD) and schizophrenia [1] [7].

Early drug development efforts focused on orthosteric agonists designed to directly activate α7 nAChRs. However, these compounds faced substantial translational challenges. The receptor's low density in human brain tissue (0.67–0.82 nM as measured by PET imaging) combined with rapid agonist-induced desensitization limited therapeutic efficacy [6]. Furthermore, species differences in receptor function between preclinical models and humans complicated compound optimization [1]. The discovery of positive allosteric modulators (PAMs) marked a pivotal shift, offering strategies to enhance endogenous receptor activation without causing desensitization. Type II PAMs like PNU-120596 demonstrated particular promise by reactivating desensitized receptors and prolonging channel open time [7]. Despite innovative approaches, clinical trials yielded inconsistent results, attributed to pharmacokinetic limitations, inter-individual variability (e.g., smoking-induced enzyme induction), and inadequate target engagement measurement [1] [2].

Table 1: Key Challenges in α7 nAChR Therapeutic Development

Challenge CategorySpecific IssuesImpact on Drug Development
Receptor PropertiesRapid desensitization, Low CNS densityLimited therapeutic window, Signal detection difficulties
PharmacokineticsBlood-brain barrier penetration, Variable metabolismInconsistent CNS exposure
Translational GapsSpecies differences in receptor functionPoor predictability of animal models
Clinical DesignLack of target engagement biomarkersInadequate dosing regimen optimization

Bradanicline’s Emergence as a Selective α7 Nicotinic Acetylcholine Receptor Modulator

Bradanicline (TC-5619) emerged as a highly selective partial agonist of α7 nAChRs with a distinct molecular profile. Chemically identified as N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide, its development leveraged structure-activity relationship (SAR) studies of the quinuclidine scaffold to optimize receptor specificity and brain penetration [5] [8]. Unlike earlier orthosteric agonists, bradanicline exhibited approximately 300-fold greater selectivity for α7 nAChRs over the closely related α4β2 subtype, minimizing off-target effects [8]. Its partial agonism conferred a theoretical advantage over full agonists by potentially reducing desensitization—a critical limitation observed with compounds like GTS-21 and AR-R17779 [1] [5].

Preclinical characterization demonstrated bradanicline's ability to enhance synaptic plasticity mechanisms. In rodent models, it facilitated long-term potentiation (LTP) in hippocampal circuits through coordinated presynaptic and postsynaptic actions: enhancing glutamate release probability and modulating dendritic calcium transients [1] [3]. These cellular effects translated to improved performance in novel object recognition and attentional set-shifting tasks, supporting pro-cognitive claims [8]. The compound advanced to Phase I clinical trials where pharmacokinetic analysis revealed dose-proportional exposure and confirmed CNS penetration [8]. However, its clinical trajectory encountered setbacks. Despite initial promise for cognitive dysfunction in schizophrenia and attention deficit disorder, Phase II trials failed to demonstrate consistent efficacy, leading AstraZeneca to decline licensing in 2011 and subsequent discontinuation of development programs by 2013 [8].

Table 2: Bradanicline vs. Other α7 nAChR-Targeted Compounds in Development

CompoundMechanismSelectivity ProfileClinical Development Status
Bradanicline (TC-5619)Partial agonist~300-fold α7 vs. α4β2Discontinued (Phase II failure)
EVP-6124Partial agonistHigh α7 selectivityPhase III (Mixed outcomes in AD/Schizophrenia)
PNU-120596Type II PAMAllosteric modulatorPreclinical/Phase I
DMXBA (GTS-21)Partial agonistModerate α7 selectivityPhase II (Limited efficacy)

Rationale for Targeting α7 nAChR in CNS Disorders: Theoretical Frameworks

The neurobiological rationale for targeting α7 nAChRs in CNS disorders rests upon three interconnected theoretical frameworks: cognitive enhancement, neuroinflammatory regulation, and dopaminergic-glutamatergic integration.

Cognitive Enhancement Pathways: α7 nAChRs densely populate the hippocampus and prefrontal cortex, where they modulate synaptic plasticity essential for learning and memory. Mechanistically, their high calcium permeability enables activation of calcium-dependent signaling cascades (e.g., CaMKII, CREB phosphorylation) that underlie long-term potentiation [1] [3]. In Alzheimer's pathology, α7 nAChRs exhibit complex interactions with amyloid-β (Aβ). While early studies suggested receptor-mediated neuroprotection against Aβ toxicity, subsequent work revealed that Aβ can bind to α7 nAChRs with high affinity (Kd ≈ 10–40 nM), potentially disrupting normal cholinergic signaling and contributing to synaptic dysfunction [3] [7]. Bradanicline's partial agonism was hypothesized to restore this balance by maintaining physiological receptor activity without promoting Aβ aggregation [1] [8].

Neuroimmune Modulation: Beyond neuronal signaling, α7 nAChRs on glial cells (microglia and astrocytes) mediate the "cholinergic anti-inflammatory pathway." Receptor activation inhibits NF-κB nuclear translocation, suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) [7] [9]. This mechanism held particular relevance for neurodegenerative diseases and schizophrenia, where neuroinflammation contributes to pathogenesis. Bradanicline's potential to modulate this pathway represented a dual therapeutic approach—targeting both cognitive symptoms and underlying neuroinflammation [7].

Neurotransmitter Integration: In schizophrenia pathophysiology, α7 nAChRs influence dopaminergic mesolimbic pathways and glutamatergic NMDA receptor function. Located on GABAergic interneurons in the prefrontal cortex, α7 nAChRs regulate inhibitory tone, thereby modulating dopamine release in striatal regions implicated in psychosis [1] [3]. Additionally, α7 nAChR activation enhances NMDA receptor currents via Src kinase phosphorylation, potentially counteracting hypoglutamatergic states associated with cognitive deficits in schizophrenia. Bradanicline was theorized to address both positive symptoms (through dopamine normalization) and cognitive symptoms (via glutamate enhancement) [1] [8].

Genetic complexities introduced translational challenges. The human-specific CHRFAM7A gene, a partially duplicated α7 subunit, produces a dominant-negative subunit (dupα7) that co-assembles with full-length α7 subunits, reducing receptor expression and function [7] [10]. This genetic variation contributes to interindividual differences in α7 nAChR signaling capacity and may have influenced clinical responses to bradanicline. PET imaging using α7-selective radioligands (e.g., 18F-ASEM) later revealed altered receptor availability in schizophrenia and AD patients, highlighting the need for patient stratification in future trials [6] [7].

Table 3: Brain Regions Expressing α7 nAChRs Relevant to Bradanicline's Therapeutic Targets

Brain RegionReceptor DensityFunctional Relevance to CNS Disorders
HippocampusVery HighSpatial memory, episodic memory (AD)
Prefrontal CortexHighExecutive function, working memory (Schizophrenia)
Thalamic NucleiModerateSensory gating, attention (Schizophrenia)
Basal GangliaLow-ModerateMotor coordination (PD), Reward pathways

Properties

CAS Number

639489-84-2

Product Name

Bradanicline

IUPAC Name

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1

InChI Key

OXKRFEWMSWPKKV-GHTZIAJQSA-N

SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Synonyms

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide
TC 5619
TC-5619
TC5619

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.